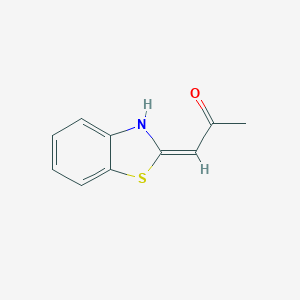
(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one is a heterocyclic organic compound with a molecular formula of C11H9NOS. It is also known as 2-Benzothiazolylidene-3-oxobutanenitrile and is a derivative of benzothiazole. This compound is widely used in scientific research for its unique properties and applications.
Applications De Recherche Scientifique
(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer by selectively destroying cancer cells using light and a photosensitizing agent. Additionally, this compound has been used in the development of new materials for optoelectronic devices such as OLEDs and solar cells.
Mécanisme D'action
The mechanism of action of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one varies depending on its application. As a fluorescent probe for metal ions, it works by binding to the metal ion and undergoing a change in its fluorescence properties, which can be detected using spectroscopic techniques. As a photosensitizer for photodynamic therapy, it works by absorbing light and transferring energy to oxygen molecules, which then produce reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one are largely dependent on its application. As a fluorescent probe, it has no known biological effects. As a photosensitizer for photodynamic therapy, it can cause damage to cancer cells, but may also cause damage to healthy cells if not used appropriately.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one is its versatility in scientific research applications. It can be used for a variety of purposes, including fluorescence detection, photodynamic therapy, and optoelectronic device development. However, limitations include its potential toxicity and the need for specialized equipment and techniques for its use in photodynamic therapy.
Orientations Futures
There are several future directions for research involving (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one. One potential area of interest is the development of new materials for optoelectronic devices, such as OLEDs and solar cells. Another area of interest is the development of new fluorescent probes for metal ions, with potential applications in environmental monitoring and medical diagnostics. Additionally, further research is needed to determine the potential of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one as a photosensitizer for photodynamic therapy, including its efficacy and safety in clinical trials.
Méthodes De Synthèse
The synthesis of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one involves the reaction of 2-aminobenzothiazole with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate imine, which is then hydrolyzed to yield the final product. This method is relatively simple and yields high purity compounds.
Propriétés
IUPAC Name |
(Z)-1-(1,3-benzothiazol-2-yl)prop-1-en-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFCVJDRPONJKE-SREVYHEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=NC2=CC=CC=C2S1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=NC2=CC=CC=C2S1)/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

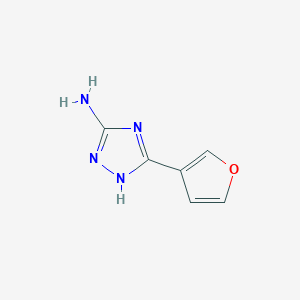

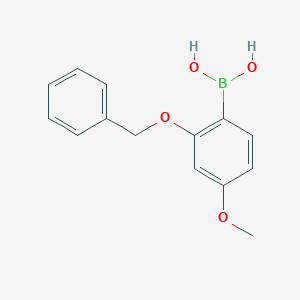
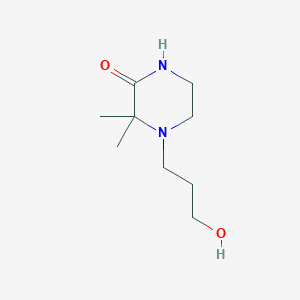
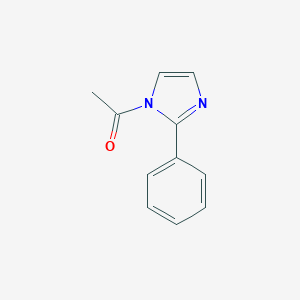
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B70570.png)
![2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro-](/img/structure/B70574.png)
![Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate](/img/structure/B70575.png)
![(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B70579.png)
![7-Oxa-2-azaspiro[3.5]nonane](/img/structure/B70580.png)
![2-[6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide](/img/structure/B70581.png)
![3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B70583.png)
![3-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B70586.png)
